molecular formula C25H25N3O3 B11191180 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11191180
M. Wt: 415.5 g/mol
InChI Key: YQJFVIQUEDCEIU-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione ring and its attachment to the naphthalene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and naphthalene moieties may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C25H25N3O3/c1-31-20-9-5-8-19(16-20)26-12-14-27(15-13-26)23-17-24(29)28(25(23)30)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3

InChI Key

YQJFVIQUEDCEIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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